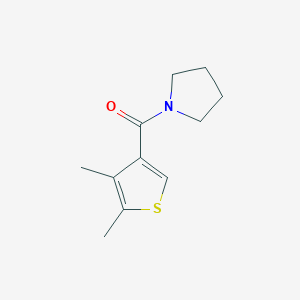

(4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone

Description

(4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a thiophene ring substituted with methyl groups at the 4- and 5-positions, linked to a pyrrolidinylmethanone moiety. This structure combines electron-rich aromaticity (thiophene) with a cyclic amine (pyrrolidine), influencing its physicochemical and biological properties.

Properties

IUPAC Name |

(4,5-dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-8-9(2)14-7-10(8)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDONYZPWCOSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)N2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Methyl Groups: The thiophene ring is then methylated at positions 4 and 5 using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Attachment of the Pyrrolidine Ring: The final step involves the reaction of the substituted thiophene with pyrrolidine and a suitable carbonyl source, such as acyl chloride, under reflux conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Thiophene vs. Phenyl/Pyridine Rings

- The amino group on the thiophene enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the target compound .

- Pyridin-3-yl Methanone Derivatives (e.g., 121306-64-7): Substituting thiophene with pyridine introduces a nitrogen atom, altering electronic distribution and basicity. Pyridine-containing analogs may exhibit stronger dipole interactions, affecting receptor binding profiles .

Methyl vs. Methoxy Substituents

- Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS: 121306-63-6): The methoxy group increases electron-donating effects and steric bulk compared to methyl groups.

- Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS: 121306-57-8): A methyl group on the phenyl ring offers moderate lipophilicity, balancing solubility and membrane permeability. The target compound’s dimethylthiophene likely provides greater steric protection against enzymatic degradation .

Cyclic Amine Moieties: Pyrrolidine vs. Morpholinoethyl/Indole

- Pyrrole-Derived Cannabinoids: Pyrrole derivatives (e.g., JWH-030) exhibit lower CB1 receptor affinity than indole analogs (e.g., JWH-018) due to reduced aromatic stacking interactions.

- Morpholinoethyl-Substituted Cannabinoids: Replacing pyrrolidine with morpholinoethyl groups introduces an oxygen atom, increasing hydrophilicity. This modification can alter blood-brain barrier penetration, as seen in reduced hypothermia effects in murine models .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~263.4 | 2.8 | ~0.5 (DMSO) | 4,5-Dimethylthiophene, pyrrolidine |

| (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | ~270.3 | 3.1 | ~0.3 (DMSO) | Amino, phenyl |

| Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | ~335.4 | 1.9 | ~1.2 (Water) | Methoxyphenyl, pyridine |

*Predicted using fragment-based methods.

Biological Activity

(4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone, a compound with the chemical formula CHNOS and CAS number 774589-67-2, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features a thiophene ring and a pyrrolidine moiety, which are known for their roles in various biological activities. The presence of these functional groups contributes to its interaction with biological targets.

Antioxidant Properties

Studies have indicated that compounds containing thiophene and pyrrolidine structures exhibit significant antioxidant activity. This property is crucial for combating oxidative stress, which is linked to various diseases.

Anti-inflammatory Activity

Research has shown that (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone possesses anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory conditions.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The biological activity of (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone can be attributed to its ability to bind to various biological targets, including receptors and enzymes. The following table summarizes its potential mechanisms:

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antioxidant | Reactive Oxygen Species | Scavenging free radicals |

| Anti-inflammatory | Cytokine receptors | Inhibition of cytokine release |

| Antimicrobial | Bacterial cell membranes | Disruption of membrane integrity |

| Anticancer | Cancer cell signaling pathways | Induction of apoptosis through pathway modulation |

Case Studies

Several studies have explored the biological activity of related compounds and their implications in pharmacology:

- Antiviral Activity : Research indicates that similar thiophene derivatives exhibit antiviral properties against respiratory viruses. This suggests potential applications in viral infections.

- Anticancer Research : A study highlighted the efficacy of pyrrolidine derivatives in inducing apoptosis in cancer cells, demonstrating the therapeutic potential of compounds like (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone in oncology.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation.

Pharmacokinetics

The pharmacokinetic profile of (4,5-Dimethylthiophen-3-yl)(pyrrolidin-1-yl)methanone indicates good bioavailability due to its ability to form stable interactions with biological molecules. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for determining its therapeutic viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.